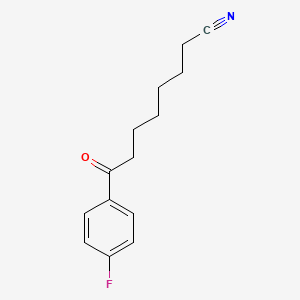

8-(4-Fluorophenyl)-8-oxooctanenitrile

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of compounds structurally related to 8-(4-Fluorophenyl)-8-oxooctanenitrile have been a focus of research. For instance, studies have been conducted on compounds with 4-fluorophenyl groups to analyze their crystal structures, molecular interactions, and Hirshfeld surface analyses. Such investigations often include the use of density functional theory (DFT) calculations and molecular docking studies, providing insights into their potential applications in various fields, including medicinal chemistry (Venkateshan et al., 2019).

Fluorescence and Spectroscopy

Research has also been conducted on the photophysical properties of 4-fluorophenyl-substituted compounds. These studies often involve understanding the fluorescence properties, electronic structures, and spectroscopic behaviors of these compounds. Such research is crucial in developing materials for electronic applications, such as organic light-emitting diodes (OLEDs), where fluorescence properties are key (Suliman et al., 2014).

Antioxidant Activity

There has been interest in the synthesis and evaluation of antioxidant activities of thiazolidin-4-one derivatives with 4-fluorophenyl groups. The biological evaluation of these compounds can provide insights into their potential therapeutic applications and their effectiveness as antioxidants (El Nezhawy et al., 2009).

Enantioselective Sensing

The use of fluorophenyl compounds in enantioselective sensing has been explored, particularly for detecting chiral carboxylic acids. Such research can have significant implications in developing new sensors and analytical techniques in stereochemistry and pharmaceutical analysis (Mei & Wolf, 2004).

Proton Transfer Studies

Investigations into the photoinduced ultrafast proton transfer processes of 8-hydroxyquinoline derivatives, which include fluorophenyl groups, have been carried out. Understanding these processes is important for applications in pharmacology and the development of fluorescent probes (Park et al., 2016).

Electrochemical and Spectroscopic Characteristics

The electrochemical and spectroscopic characteristics of copolymers synthesized from fluorophenyl derivatives have been studied. Such research is crucial for developing new materials with specific electrical and optical properties, which are important in the fields of material science and engineering (Wei et al., 2006).

Synthesis of Biologically Active Molecules

There has been significant focus on the synthesis and characterization of biologically active molecules, such as inhibitors of Hepatitis B, which include fluorophenyl components. This research is crucial for advancing pharmaceuticals and developing new therapeutic agents (Ivashchenko et al., 2019).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

For example, indole derivatives have been shown to possess various biological activities, affecting multiple pathways .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, suggesting that 8-(4-fluorophenyl)-8-oxooctanenitrile may also have diverse biological effects .

Safety and Hazards

将来の方向性

特性

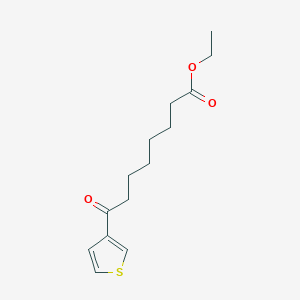

IUPAC Name |

8-(4-fluorophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTYZDHOPCQHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642215 | |

| Record name | 8-(4-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Fluorophenyl)-8-oxooctanenitrile | |

CAS RN |

898767-15-2 | |

| Record name | 4-Fluoro-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。